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Compound of Interest

Compound Name: GSK805

Cat. No.: B15606167

Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information and guidance for assessing the toxicity of GSK805 in

animal models. The content is structured to address common challenges and questions that

may arise during preclinical safety studies.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of GSK805?

A1: GSK805 is an orally active and central nervous system (CNS) penetrant inverse agonist of

the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1] RORγt is a key

transcription factor for the differentiation of T helper 17 (Th17) cells, which are crucial mediators

of inflammation.[1][2] By inhibiting RORγt, GSK805 suppresses the Th17 pathway and the

production of pro-inflammatory cytokines like IL-17A, IL-17F, and IL-22.

Q2: What are the known toxicities of GSK805 in animal models?

A2: The primary reported toxicity of GSK805 in animal models is hepatotoxicity, as evidenced

by elevated liver enzymes. In a study using male BALB/c mice with cholestatic liver disease,

daily oral administration of GSK805 resulted in significantly increased plasma levels of
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aspartate aminotransferase (AST) and alanine aminotransferase (ALT).[3] However, in the

same study, levels of glutamate dehydrogenase, alkaline phosphatase, and bilirubin were not

substantially increased.[3] It's important to note that despite the elevated liver enzymes, the

animals did not show signs of distress, and there were no significant reductions in body weight,

burrowing activity, or nesting behavior.[3]

Q3: Are there any potential class-specific adverse effects associated with RORγt inhibitors?

A3: Yes, chronic inhibition of RORγt may pose potential safety risks. Genetic deficiency in both

RORγ and RORγt in mice has been associated with thymic alterations and an increased risk of

T-cell lymphoma development. Therefore, sustained pharmacological inhibition of RORγt could

theoretically carry similar risks, which should be monitored in long-term toxicity studies.

Q4: In which animal models has GSK805 been evaluated?

A4: GSK805 has been studied in various mouse models to assess its efficacy in inflammatory

and autoimmune conditions. These include:

Male BALB/c mice in a bile duct ligation model of cholestatic liver disease.[3]

C57BL/6 mice in an experimental autoimmune encephalomyelitis (EAE) model of multiple

sclerosis.

Il10-/- and Rag1-/- mice in models of intestinal inflammation.[2]

Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during the toxicity

assessment of GSK805 in animal models.
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Observed Issue Potential Cause Recommended Action

Elevated Liver Enzymes

(AST/ALT)

Hepatotoxicity is a known

potential side effect of

GSK805.[3]

1. Confirm the dose and

administration route.2. Collect

blood samples at multiple time

points to assess the kinetics of

enzyme elevation.3. Perform

histopathological analysis of

liver tissue to evaluate for

hepatocellular injury,

inflammation, or other

abnormalities.4. Consider

dose-reduction studies to

determine a no-observed-

adverse-effect level (NOAEL).

Unexpected Animal Mortality

While not prominently reported

in the available literature for

GSK805, unexpected mortality

can occur in any toxicology

study.

1. Perform a thorough

necropsy to identify the cause

of death.2. Review the dosing

procedure to rule out

administration errors.3. Assess

for signs of severe immune

suppression, which could lead

to opportunistic infections, a

theoretical risk with RORγt

inhibitors.

Weight Loss or Reduced

Activity

GSK805 did not cause

significant weight loss or

behavioral changes in a

cholestatic mouse model.[3]

However, these can be general

signs of toxicity.

1. Increase the frequency of

animal monitoring.2. Ensure

proper hydration and

nutrition.3. Evaluate for other

signs of distress or organ-

specific toxicity.

Inconsistent Results Between

Studies

Differences in animal strains,

disease models, dosing

vehicles, or experimental

protocols can lead to

variability.

1. Standardize experimental

protocols across all studies.2.

Ensure the formulation of

GSK805 is consistent and

stable.3. Consider the potential
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impact of the disease model

on the drug's toxicity profile.

Quantitative Data Summary
The following table summarizes the key quantitative data related to the toxicity assessment of

GSK805 in animal models.

Parameter Animal Model Dose Observation Reference

Liver Enzymes

Male BALB/c

Mice (Cholestatic

Model)

Not specified in

abstract

Significant

increase in AST

and ALT

[3]

Behavioral

Assessment

Male BALB/c

Mice (Cholestatic

Model)

Not specified in

abstract

No increase in

animal distress

score, no

substantial

reduction in body

weight,

burrowing, or

nesting behavior

[3]

Efficacy Dose

(EAE Model)
C57BL/6 Mice

10 mg/kg and 30

mg/kg (oral)

Amelioration of

EAE severity

Efficacy Dose

(Intestinal

Inflammation)

Il10-/- and

Rag1-/- Mice

10 mg/kg/day

(oral gavage)

Therapeutic

benefit in colitis

models

[2]

Experimental Protocols
General Protocol for a 14-Day Repeat-Dose Oral Toxicity Study in Mice

Animal Selection: Use a scientifically appropriate mouse strain (e.g., C57BL/6 or BALB/c),

with an equal number of male and female animals per group.
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Acclimatization: Allow animals to acclimate to the facility for at least 7 days before the start of

the study.

Dose Formulation: Prepare GSK805 in a suitable vehicle (e.g., corn oil with DMSO).[2]

Prepare fresh formulations as required based on stability data.

Dose Groups: Include a vehicle control group and at least three dose levels of GSK805 (low,

mid, and high). Dose selection should be based on preliminary dose-range finding studies.

Administration: Administer GSK805 or vehicle orally (e.g., by gavage) once daily for 14

consecutive days.

Clinical Observations: Conduct and record clinical observations at least once daily. Note any

changes in behavior, appearance, or signs of toxicity.

Body Weight: Record the body weight of each animal prior to dosing and at least twice

weekly throughout the study.

Food Consumption: Measure food consumption weekly for each cage.

Clinical Pathology: At the end of the 14-day treatment period, collect blood samples for

hematology and clinical chemistry analysis, including a full liver panel (AST, ALT, ALP,

bilirubin).

Necropsy and Histopathology: Perform a full necropsy on all animals. Collect and preserve

all major organs and tissues for histopathological examination. Pay close attention to the

liver and lymphoid tissues.

Visualizations
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Th17 Cell Differentiation

RORγt-Mediated Transcription Downstream EffectsNaive T Cell Th17 Cell
TGF-β, IL-6

RORγt IL-17A, IL-17F, IL-23R genes
Binds to promoter regions

IL-17A, IL-17F, IL-22 Production

GSK805 Inhibits

Inflammation

Start: Dose Range Finding Study

14-Day Repeat-Dose Toxicity Study

In-Life Phase:
- Daily Dosing

- Clinical Observations
- Body Weight

Terminal Phase:
- Blood Collection (Clinical Pathology)

- Necropsy

Histopathology

Data Analysis and Interpretation

End: Toxicity Profile Report
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Adverse Event Observed

Elevated Liver Enzymes?

Yes

Severe Clinical Signs?

No

No

Action:
- Confirm dose

- Histopathology of liver
- Consider dose reduction

Yes

Action:
- Euthanize and perform necropsy

- Review dosing procedure
- Consider immune status

Yes

Action:
- Correlate with necropsy findings
- Investigate target organ toxicity

No

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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